Texas red

Catalog No.
S544204
CAS No.
82354-19-6
M.F
C31H29ClN2O6S2
M. Wt
625.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Texas red

CAS Number

82354-19-6

Product Name

Texas red

IUPAC Name

5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

Molecular Formula

C31H29ClN2O6S2

Molecular Weight

625.2 g/mol

InChI

InChI=1S/C31H29ClN2O6S2/c32-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31/h9-10,15-17H,1-8,11-14H2

InChI Key

MPLHNVLQVRSVEE-UHFFFAOYSA-N

SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)Cl)S(=O)(=O)[O-])CCC7

Solubility

Soluble in DMSO

Synonyms

Sulforhodamine 101 sulfonyl chloride

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)Cl)S(=O)(=O)[O-])CCC7

Description

The exact mass of the compound Texas red is 1248.2311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fluorescence Imaging and Microscopy

  • Cellular and Tissue Visualization: Texas Red is a valuable tool for visualizing cells and tissues in fluorescence microscopy. Researchers can conjugate Texas Red to antibodies or other targeting molecules to label specific structures within cells or tissues. This allows for the visualization of protein localization, cellular morphology, and tissue architecture. Source: Thermo Fisher Scientific - Texas Red product information:
  • Multiplexing: Texas Red can be used in conjunction with other fluorescent dyes with different emission spectra for multiplexing experiments. This technique allows researchers to visualize multiple targets simultaneously in a single sample, providing a more comprehensive understanding of complex biological processes. Source: Abcam - Multiplex Immunofluorescence Staining Protocols:

Flow Cytometry

Texas Red is widely used in flow cytometry, a technique for analyzing and sorting individual cells based on their physical and chemical properties. Here's how it's applied:

  • Cell Labeling: Texas Red can be conjugated to antibodies or other ligands to label specific cell surface markers. This allows researchers to identify and quantify different cell populations within a heterogeneous sample. Source: BD Biosciences - Flow Cytometry Applications:
  • Viability Assays: Certain Texas Red conjugates can be used to assess cell viability. These conjugates are typically impermeant to live cells but can enter dead or dying cells. By staining a sample with a viability dye and analyzing it by flow cytometry, researchers can differentiate between live and dead cells.

Molecular Biology Applications

Texas Red also finds applications in molecular biology techniques:

  • Nucleic Acid Labeling: Texas Red can be attached to probes for DNA or RNA, enabling researchers to visualize and track these molecules during processes like gel electrophoresis and northern blots. Source: Sigma-Aldrich - Texas Red product information:
  • In Situ Hybridization (ISH): Texas Red-labeled probes can be used in ISH to detect specific mRNA or DNA sequences within cells or tissues. This technique allows researchers to localize gene expression and study gene regulation.

Texas Red is a fluorescent dye widely recognized for its bright red emission, primarily utilized in biological research and various imaging techniques. Its chemical structure is derived from sulforhodamine 101 acid chloride, which is a sulfonyl chloride derivative of sulforhodamine 101. The compound exhibits excitation and emission wavelengths around 586 nm and 603 nm, respectively, making it suitable for applications requiring high sensitivity and specificity in fluorescence detection

Texas Red's primary function is as a fluorophore. When excited by light of a specific wavelength (around 595 nm), the molecule absorbs the energy. This energy is then released as light of a longer wavelength (around 615 nm), causing the red fluorescence [, ].

In biological research, Texas Red is conjugated to other molecules. The fluorophore itself does not have a specific biological mechanism but acts as a tag, allowing researchers to track the location and movement of the conjugated molecule within a cell or organism [, ].

  • Texas Red is generally considered to have low to moderate toxicity. However, proper handling procedures are recommended to avoid inhalation, ingestion, or skin contact.
  • Safety Data Sheets (SDS) from chemical suppliers should always be consulted before working with Texas Red.

Texas Red finds extensive applications across various fields:

  • Immunofluorescence: Used to label antibodies for detecting specific proteins within cells or tissues.
  • Fluorescence In Situ Hybridization (FISH): Employed to visualize specific DNA sequences within chromosomes.
  • Live-Cell Imaging: Suitable for monitoring dynamic cellular processes in real-time.
  • Flow Cytometry: Utilized to quantify cell populations based on specific markers.
  • Cell Tracking: Facilitates tracking of cell movement and behavior in vitro and in vivo studies
    Primarily through its reactive sulfonyl chloride group. This functional group allows Texas Red to form stable conjugates with amino groups on proteins and other biomolecules. The conjugation process typically involves the nucleophilic attack of an amine on the sulfonyl chloride, resulting in the formation of a covalent bond. This reaction is crucial for creating Texas Red-labeled antibodies and other biomolecular probes used in fluorescence microscopy and flow cytometry . Additionally, Texas Red can undergo photo

Texas Red exhibits significant biological activity as a fluorescent marker. Its primary role is to act as a fluorochrome in various assays, including immunofluorescence, fluorescence in situ hybridization (FISH), and live-cell imaging. The dye's bright fluorescence enables researchers to visualize and track cellular processes in real-time, such as protein localization, cell migration, and gene expression patterns

The synthesis of Texas Red involves several steps:

  • Starting Material: The synthesis begins with sulforhodamine 101.
  • Formation of Sulfonyl Chloride: Sulforhodamine 101 is treated with thionyl chloride or similar reagents to convert the hydroxyl group into a sulfonyl chloride.
  • Purification: The resulting Texas Red compound is purified using techniques such as chromatography to ensure high purity necessary for biological applications.

This method allows for the efficient production of Texas Red with high yields suitable for commercial use .

Interaction studies involving Texas Red often focus on its conjugation with various biomolecules. Research has shown that Texas Red can effectively label proteins without significantly altering their biological functions. This property makes it an excellent choice for studying protein-protein interactions and cellular localization. Furthermore, Texas Red's distinct excitation spectrum allows it to be used alongside other fluorophores in multiplex assays, enhancing the ability to study complex biological systems simultaneously .

Texas Red shares similarities with several other fluorescent dyes but is unique due to its specific spectral properties and stability. Here are some comparable compounds:

Compound NameTypeExcitation (nm)Emission (nm)Unique Features
Fluorescein IsothiocyanateFluorescent Dye495519Green fluorescence; widely used in microscopy
Rhodamine 6GRhodamine Derivative525550High brightness; used in various imaging techniques
Cy3Cyanine Dye550570Commonly used in nucleic acid labeling
Alexa Fluor 594Fluorescent Dye590617Enhanced brightness and stability over Texas Red

Texas Red stands out due to its red emission spectrum, which minimizes spectral overlap when used with other fluorophores like fluorescein or rhodamine derivatives. Its robustness against photobleaching further enhances its utility in long-term imaging experiments

Texas red, chemically designated as sulforhodamine 101 acid chloride, possesses a molecular formula of C31H29ClN2O6S2 and a molecular weight of 625.2 grams per mole [1] [2]. The compound represents an organic heteroheptacyclic structure that functions as a fluorochrome within the rhodamine family of fluorescent dyes [1]. The molecular architecture of Texas red is fundamentally built upon a xanthene core system, which serves as the primary chromophoric framework responsible for its distinctive photophysical properties [3].

The xanthene core of Texas red incorporates a central oxygen atom within the tricyclic aromatic system, creating a xanthylium structure that facilitates extended conjugation throughout the molecule [6] [15]. This core architecture is distinguished by the presence of two fused julolidine rings that effectively lock the nitrogen atoms into conjugation with the rhodamine xanthylium core, resulting in longer wavelengths of absorption compared to conventional rhodamine derivatives [6] [15]. The julolidine moieties consist of saturated six-membered rings fused to the aromatic system, specifically incorporating 2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-4-ium structural elements [1] [2].

The functional modifications present in Texas red include a sulfonyl chloride group attached to a phenyl substituent at the 9-position of the xanthene core [3] [25]. This reactive sulfonyl chloride functionality enables covalent conjugation with primary amino functions in proteins and other biological substrates through the formation of stable sulfonamide bonds [25] [31]. The compound typically exists as a mixture of two monosulfonyl chloride isomers, where the sulfonate and sulfonyl chloride groups can be exchanged in their positions on the phenyl ring [3] [32].

Table 1: Molecular Characteristics of Texas red

PropertyValueReference
Molecular FormulaC31H29ClN2O6S2 [1] [21]
Molecular Weight625.2 g/mol [1] [25]
Absorption Maximum587-596 nm [3] [22]
Emission Maximum615-623 nm [3] [22]
Molar Extinction Coefficient85,000 M⁻¹cm⁻¹ [3] [25]
Fluorescence Quantum Yield0.84-0.97 [19] [34]

The rigidified nitrogen atoms within the julolidine rings contribute significantly to the enhanced brightness and photostability of Texas red compared to conventional rhodamine derivatives [9] [20]. This structural rigidification prevents rotational freedom of the exocyclic nitrogen atoms, which would otherwise reduce fluorophore brightness and stability through non-radiative decay pathways [20]. The planar, rigid nature of the julolidine-incorporated xanthene system facilitates efficient π-electron delocalization and maintains optimal orbital overlap for fluorescence emission [15] [16].

Synthetic Pathways for Texas Red and Its Derivatives

Conventional Synthesis from Rhodamine Precursors

The conventional synthesis of Texas red proceeds through a well-established pathway beginning with sulforhodamine 101 as the primary precursor [18]. The synthetic route involves the conversion of sulforhodamine 101 to its corresponding sulfonyl chloride derivative through treatment with phosphorus oxychloride [18] [25]. This transformation represents a critical step in generating the reactive intermediate necessary for subsequent bioconjugation applications [18] [31].

The initial step involves treating sulforhodamine 101 with a large excess of phosphorus oxychloride under anhydrous conditions [18]. The reaction typically requires heating at ambient temperature under nitrogen atmosphere for approximately 21 hours to ensure complete conversion [18]. Following the reaction period, excess phosphorus oxychloride is removed under vacuum, and the resulting crude sulfonyl chloride derivative is obtained as a dried residue [18] [25].

The sulfonyl chloride functionality generated through this process exhibits significant instability toward moisture, particularly under the higher pH conditions required for reaction with aliphatic amines [9] [31]. Dilute solutions of Texas red sulfonyl chloride undergo complete hydrolysis within 2-3 minutes in pH 8.3 aqueous solution at room temperature [9]. This hydrolytic instability necessitates immediate use of the crude product or storage under strictly anhydrous conditions [25] [31].

The commercial preparation of Texas red involves purification techniques such as column chromatography to isolate the desired isomeric mixture [18]. The final product typically contains two regioisomeric sulfonyl chlorides that differ in the positioning of the sulfonate and sulfonyl chloride substituents on the phenyl ring [3] [32]. These isomers exhibit different chemical behaviors, particularly regarding their propensity for ring-closure reactions under alkaline conditions [32].

Heavy Chalcogen Analogues and Their Properties

The synthesis of heavy chalcogen analogues of Texas red represents a significant advancement in the development of rhodamine derivatives with enhanced photophysical properties [6] [7]. These analogues incorporate sulfur, selenium, and tellurium atoms in place of the oxygen atom within the xanthylium core, resulting in substantial bathochromic shifts in absorption and emission wavelengths [6] [15].

The synthetic approach to heavy chalcogen analogues involves the preparation of chalcogenoxanthone precursors through directed metalation chemistry [6] [16]. The key synthetic strategy begins with directed metalation of amide precursors using sec-butyllithium and tetramethylethylenediamine, followed by addition of dichalcogenide electrophiles [6]. The resulting chalcogenide intermediates undergo electrophilic cyclization using phosphorus oxychloride and triethylamine under modified Friedel-Crafts conditions [6] [26].

Table 2: Photophysical Properties of Heavy Chalcogen Texas red Analogues

CompoundChalcogenλmax (nm)ε (M⁻¹cm⁻¹)λFL (nm)ΦFLΦ(¹O₂)
TMR-OO5508.66 × 10⁴5750.840.08
TMR-SS5716.26 × 10⁴5990.440.21
TMR-SeSe5814.4 × 10⁴6080.0090.87
TMR-TeTe5978.1 × 10⁴-<0.0050.43

Data compiled from reference [6]

The sulfur-containing analogues demonstrate high fluorescence quantum yields comparable to the parent oxygen-containing compounds, with values ranging from 0.42 to 0.53 [6]. These derivatives maintain excellent fluorescent properties while exhibiting red-shifted absorption maxima of 594-587 nanometers [6]. The synthesis yields for sulfur analogues typically range from 90-92 percent, indicating efficient conversion from the chalcogenoxanthone precursors [6].

Selenium-containing analogues exhibit significantly different photophysical behavior, with fluorescence quantum yields approximately an order of magnitude lower than their sulfur counterparts [6] [7]. However, these compounds demonstrate exceptional efficiency in singlet oxygen generation, with quantum yields for singlet oxygen production ranging from 0.68 to 0.87 [6]. The selenium analogues absorb light at wavelengths between 590-604 nanometers and emit efficiently in the generation of reactive oxygen species upon irradiation [6] [13].

Tellurium-containing analogues represent the most dramatically red-shifted derivatives, with absorption maxima extending beyond 610 nanometers [6]. These compounds exhibit minimal fluorescence in their reduced state but undergo facile oxidation to telluroxide derivatives that absorb at wavelengths exceeding 690 nanometers and emit with fluorescence maxima beyond 720 nanometers [6] [12]. The telluroxide oxidation state demonstrates remarkable photophysical properties, with fluorescence quantum yields of 0.16 and absorption coefficients of 1.35 × 10⁵ M⁻¹cm⁻¹ [6].

Texas Red-X: Spacer-Enhanced Conjugation Variants

Texas Red-X represents a significant structural modification designed to overcome the limitations associated with the hydrolytic instability of Texas red sulfonyl chloride [8] [11]. This variant incorporates an additional seven-atom aminohexanoyl spacer between the fluorophore and the reactive functional group, effectively separating the fluorophore from its point of attachment to biomolecules [8] [9].

The aminohexanoyl spacer serves multiple critical functions in enhancing the performance of Texas Red-X conjugates [9] [11]. The extended linker reduces potential interactions between the fluorophore and the conjugated biomolecule, thereby minimizing quenching effects and preserving fluorescence intensity [8]. Additionally, the spacer improves the reactivity of the conjugation reaction by providing greater conformational flexibility and reducing steric hindrance during the coupling process [11] [28].

The synthesis of Texas Red-X derivatives involves the preparation of succinimidyl ester variants that demonstrate superior stability compared to the sulfonyl chloride precursors [9] [11]. The succinimidyl ester functionality retains most of its reactivity for more than one hour in aqueous solution, compared to the complete hydrolysis of Texas red sulfonyl chloride within five minutes under similar conditions [11]. This enhanced stability facilitates protein modification reactions at pH values between 7.5 and 8.5, eliminating the need for the high pH conditions required for sulfonyl chloride conjugation [11].

Table 3: Comparative Properties of Texas red and Texas Red-X

PropertyTexas redTexas Red-XReference
Reactive GroupSulfonyl chlorideSuccinimidyl ester [9] [11]
Spacer LengthNone7 atoms [8] [28]
Hydrolysis Half-life2-3 minutes>1 hour [9] [11]
Optimal pH Range9-107.5-8.5 [9] [11]
Molar Extinction Coefficient85,000 M⁻¹cm⁻¹116,000 M⁻¹cm⁻¹ [25] [33]

The photophysical properties of Texas Red-X remain essentially identical to those of the parent Texas red compound, with excitation and emission maxima at approximately 595 and 615 nanometers, respectively [8] [34]. The molar extinction coefficient of Texas Red-X is reported as 116,000 M⁻¹cm⁻¹, representing a slight enhancement compared to the parent compound [33] [34]. The fluorescence quantum yield of Texas Red-X derivatives ranges from 0.93 to 0.97, indicating excellent fluorescence efficiency [34].

Excitation/Emission Maxima and Solvent Dependencies

Texas red exhibits characteristic spectroscopic properties that position it as a valuable fluorescent probe in the red region of the visible spectrum. The compound demonstrates excitation maxima ranging from 586 to 596 nm and emission maxima spanning 603 to 615 nm, with specific values dependent on solvent environment and measurement conditions [1] [2] [3] [4] [5].

The molar extinction coefficient of Texas red is substantial, ranging from 85,000 to 116,000 M⁻¹cm⁻¹ at the absorption maximum [2] [3] [6]. Specifically, the absorption extinction coefficient at 596 nm has been reported as approximately 85,000 M⁻¹cm⁻¹ [2], while Texas Red-X, a closely related derivative, exhibits an extinction coefficient of 116,000 cm⁻¹M⁻¹ [6]. These high extinction coefficients contribute significantly to the brightness and detection sensitivity of Texas red-based fluorescent conjugates.

Solvent environment exerts measurable influence on the spectroscopic properties of Texas red. In methanol, the compound exhibits an absorbance maximum at 587 nm with a molar extinction coefficient of 8.5 × 10⁴ M⁻¹cm⁻¹ [7]. Comparative studies demonstrate that Texas red maintains relatively stable spectral characteristics across different polar solvents, with quantum yields of 0.97 in ethanol and 0.93 in phosphate-buffered saline (PBS) [8]. This solvent stability represents an advantageous characteristic for biological applications where aqueous and organic solvent systems may be encountered.

The Stokes shift of Texas red, calculated as the difference between excitation and emission maxima, typically ranges from 17 to 19 nm, providing adequate spectral separation for efficient fluorescence detection while minimizing self-absorption artifacts [1] [2] [4]. This relatively modest Stokes shift is characteristic of rhodamine-based fluorophores and contributes to their high quantum efficiency.

Two-Photon Excitation Cross-Sections

Texas red demonstrates significant two-photon absorption capabilities, with optimal excitation occurring at wavelengths substantially longer than twice the one-photon excitation maximum. Two-photon excitation studies reveal maximum efficiency at approximately 780 nm [9], which represents a valuable characteristic for deep-tissue imaging applications where longer wavelengths provide enhanced tissue penetration.

The two-photon action cross-section spectrum of Texas red has been characterized across the wavelength range of 1,150 to 1,360 nm [10]. Power dependence measurements confirm that Texas red undergoes genuine two-photon excitation with a slope of 1.97 in double-logarithmic plots, indicating adherence to the quadratic power dependence expected for two-photon processes [9] [10]. Interestingly, the optimal wavelength for simultaneous two-photon excitation of Texas red and other fluorophores occurs at approximately 830 nm [9], making it suitable for multiplex two-photon microscopy applications.

Under two-photon excitation conditions at 1,280 nm, Texas red maintains its characteristic emission profile while requiring significantly higher excitation powers compared to one-photon excitation [10]. The two-photon excitation cross-section measurements indicate that Texas red can undergo both two-photon and three-photon excitation at higher excitation powers, though two-photon processes dominate under typical imaging conditions [10].

Quantum Yield and Photostability Metrics

The fluorescence quantum yield of Texas red represents one of its most favorable photophysical characteristics. In ethanol, Texas red exhibits a quantum yield of 0.97 [8], approaching the theoretical maximum for fluorescent compounds. Under physiological conditions in PBS buffer, the quantum yield remains high at 0.93 [8], demonstrating excellent performance in biologically relevant environments.

The brightness factor, calculated as the product of extinction coefficient and quantum yield, yields values ranging from 42,500 to 60,720 depending on the specific measurement conditions and conjugation state [3] . This brightness factor positions Texas red as a highly efficient fluorophore, though subsequent developments have yielded fluorophores with superior brightness characteristics.

Photostability analysis reveals that Texas red exhibits moderate photostability compared to newer fluorescent dyes [12] [13]. Under continuous illumination conditions, Texas red demonstrates photobleaching kinetics that are superior to fluorescein but inferior to more recent developments such as Alexa Fluor 594 [13] [14] [15]. The fluorescence lifetime of Texas red has been measured at approximately 4.2 nanoseconds in aqueous solution [16], falling within the typical range for organic fluorophores and providing adequate temporal resolution for fluorescence lifetime imaging applications.

Environmental factors significantly influence the photostability of Texas red. pH variations, oxygen concentration, and the presence of quenching agents can affect both the quantum yield and photobleaching rates [17] [18]. Conjugation to proteins or other biomolecules typically results in slight spectral shifts and modified photostability characteristics [17], necessitating careful characterization in specific experimental contexts.

Comparative Analysis with Alexa Fluor 594 and DyLight 594

Alexa Fluor 594 represents a direct competitor to Texas red, designed specifically to provide superior performance characteristics. Alexa Fluor 594 exhibits excitation and emission maxima at 590 nm and 617-618 nm, respectively [19] [20], representing a modest red-shift compared to Texas red. The extinction coefficient of Alexa Fluor 594 ranges from 73,000 to 92,000 M⁻¹cm⁻¹ [20], comparable to Texas red, while the quantum yield is 0.66 [20] [21], significantly lower than Texas red's optimal values.

Despite the lower quantum yield, Alexa Fluor 594 demonstrates superior brightness in protein conjugates, achieving brightness values of approximately 60,720 compared to Texas red's 42,500 [3]. This enhancement results from improved photostability and reduced aggregation in aqueous biological systems [22] [13]. Alexa Fluor 594 carries a net charge of -2 at physiological pH [21], contrasting with Texas red's neutral charge, which influences protein conjugation efficiency and cellular uptake characteristics.

DyLight 594 provides another comparative benchmark, with excitation and emission maxima at 592-593 nm and 616-618 nm [23] [24] [25]. The extinction coefficient of DyLight 594 is approximately 80,000 M⁻¹cm⁻¹ [25] [26], while the quantum yield is reported to be approximately 50% higher than Alexa Fluor 594 [27] when measured in conjugated forms. This translates to enhanced brightness compared to both Texas red and Alexa Fluor 594 in practical applications [27] [25].

Photostability comparisons reveal that both Alexa Fluor 594 and DyLight 594 exhibit superior resistance to photobleaching compared to Texas red [12] [27] [13]. The improved photostability enables extended imaging sessions and enhanced signal-to-noise ratios in demanding applications such as confocal microscopy and flow cytometry [27] [26]. Two-photon excitation characteristics of DyLight 594 indicate high cross-sections and favorable anisotropy values [27], making it particularly suitable for advanced microscopy techniques.

The molecular weight differences among these fluorophores are substantial: Texas red (625 Da), Alexa Fluor 594 (800 Da), and DyLight 594 (1,078 Da) [20] [26] [28]. These differences influence conjugation stoichiometry, cellular permeability, and potential steric effects in protein labeling applications. Cost considerations and commercial availability also factor into fluorophore selection, with Texas red representing the original standard against which newer developments are measured.

Purity

>85% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Reddish-brown or purple powder; [MSDSonline]

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Exact Mass

624.1155567 g/mol

Monoisotopic Mass

624.1155567 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

734EQA7PWK

Wikipedia

Texas_Red

Dates

Last modified: 08-15-2023
1. Titus, J.A., Haugland, R., Sharrow, S.O., et al. Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies. J. Immunol. Methods 50(2), 193-204 (1982).

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